molecular formula C15H18N2O3 B2455332 1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one CAS No. 478039-69-9

1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one

Cat. No. B2455332
CAS RN: 478039-69-9
M. Wt: 274.32
InChI Key: BPGXXTGHUMVTMU-UHFFFAOYSA-N
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Description

1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one, also known as MP-10, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research. MP-10 is a pyrrolidinone derivative that has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one is not fully understood. However, it has been found to act as a dopamine reuptake inhibitor, which may be responsible for its potential as a treatment for drug addiction. This compound has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to increase levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to increase levels of dopamine, serotonin, and norepinephrine in the brain. It has also been found to increase levels of the brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one in lab experiments is its potential as a neuroprotective agent. It has also been found to have potential as a treatment for drug addiction, depression, and anxiety. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one. One area of research could focus on further elucidating its mechanism of action. Another area of research could focus on exploring its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further research could explore the potential side effects and toxicity of this compound.

Synthesis Methods

1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one can be synthesized through a multi-step process. The first step involves the reaction of 4-(morpholine-4-carbonyl)benzaldehyde with methylamine to form 4-(morpholine-4-carbonyl)phenyl)methylamine. The second step involves the reaction of the resulting compound with ethyl acetoacetate to form this compound. The final step involves the purification of the compound through recrystallization.

Scientific Research Applications

1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one has been found to have potential applications in scientific research. It has been studied for its potential as a neuroprotective agent, as well as its potential as a treatment for drug addiction. This compound has also been studied for its potential as a treatment for depression and anxiety.

properties

IUPAC Name

1-[4-(morpholine-4-carbonyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14-2-1-7-17(14)13-5-3-12(4-6-13)15(19)16-8-10-20-11-9-16/h3-6H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGXXTGHUMVTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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